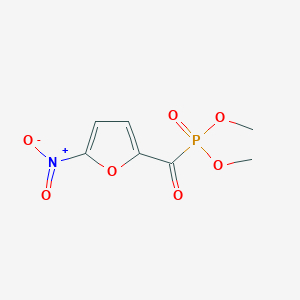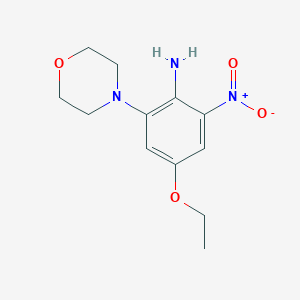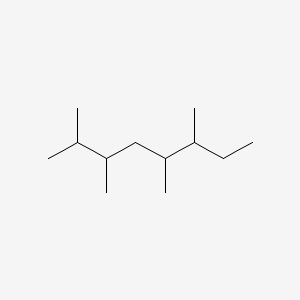
2,3,5,6-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetramethyloctane is an organic compound classified as an alkane. It is a derivative of octane, where four methyl groups are substituted at the 2nd, 3rd, 5th, and 6th positions of the octane chain. This compound has the molecular formula C12H26 and a molecular weight of 170.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethyloctane typically involves the alkylation of octane with methyl groups. One common method is the Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve a temperature range of 0-50°C and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound. Additionally, separation techniques such as distillation and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethyloctane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or a radical initiator.
Cracking: High temperatures (500-700°C) and catalysts like zeolites.
Major Products Formed
Oxidation: Formation of 2,3,5,6-tetramethyloctanol, 2,3,5,6-tetramethylketone, or corresponding carboxylic acids.
Substitution: Formation of 2,3,5,6-tetramethylchloroctane or 2,3,5,6-tetramethylbromoctane.
Cracking: Smaller alkanes and alkenes such as methane, ethane, and propene.
Scientific Research Applications
2,3,5,6-Tetramethyloctane has various applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studied for its potential effects on biological membranes and lipid bilayers due to its hydrophobic nature.
Medicine: Investigated for its role as a solvent or carrier in drug formulations.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethyloctane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its interactions with enzymes and receptors are less specific but can influence the overall cellular environment .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethyloctane: Another isomer with methyl groups at different positions.
2,2,5,7-Tetramethyloctane: Differently substituted isomer with similar molecular weight.
Tetramethylbutane: A more compact and heavily branched hydrocarbon.
Uniqueness
2,3,5,6-Tetramethyloctane is unique due to its specific substitution pattern, which influences its physical and chemical properties. Its symmetrical structure provides distinct characteristics in terms of boiling point, melting point, and reactivity compared to other isomers .
Properties
CAS No. |
62199-31-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,5,6-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-10(4)12(6)8-11(5)9(2)3/h9-12H,7-8H2,1-6H3 |
InChI Key |
IPYLOMHOPWIUFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


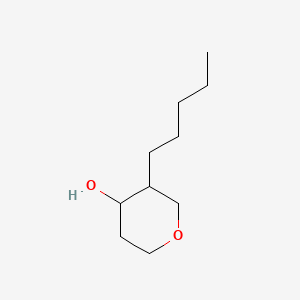
![[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]phosphonic acid](/img/structure/B14559634.png)

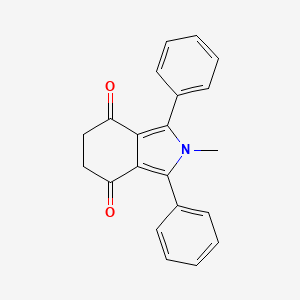
![[(Dimethylphosphoryl)methyl]methylphosphinic acid](/img/structure/B14559640.png)
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1-methyl-6-phenyl-](/img/structure/B14559651.png)
![1-(4-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14559658.png)
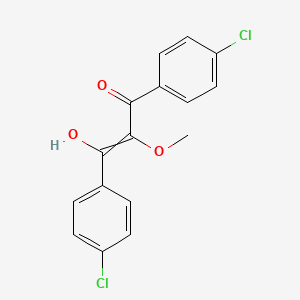
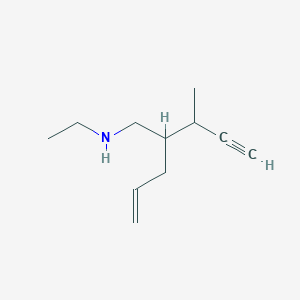
![{[2-(Benzenesulfonyl)-2-benzylcyclopentylidene]methyl}benzene](/img/structure/B14559673.png)
![1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one](/img/structure/B14559674.png)
![1H-Benzimidazole, 2-[2-(4-methyl-2-thiazolyl)ethyl]-](/img/structure/B14559691.png)
